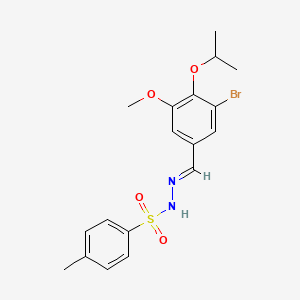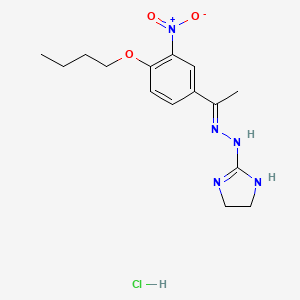
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a derivative of acetamide and is synthesized through a multi-step process involving various reagents and solvents.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, studies have suggested that N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide may act as a modulator of various neurotransmitters, including serotonin, dopamine, and noradrenaline. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide may also inhibit the activity of certain enzymes involved in cancer cell growth and replication.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to increase the levels of certain neurotransmitters, leading to its anti-depressant and anti-anxiety effects. In cancer research, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have antiviral and antibacterial properties by inhibiting the replication of the virus or bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research related to N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. In neuroscience, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. In cancer research, studies are needed to investigate the efficacy of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide in combination with other cancer treatments. In infectious diseases, studies are needed to determine the optimal dosage and administration of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide for the treatment of specific viral and bacterial infections.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of scientific research. The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves a multi-step process, and its mechanism of action is not fully understood. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have anti-depressant and anti-anxiety effects in neuroscience, inhibit cancer cell growth in cancer research, and have antiviral and antibacterial properties in infectious diseases. N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages and limitations for lab experiments, and future research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide involves the reaction of 2-ethoxyaniline with ethyl chloroacetate in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with methylpiperazine in the presence of a base such as potassium carbonate to yield N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. The process involves multiple purification steps and yields a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have anti-depressant and anti-anxiety effects in animal models. In cancer research, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to inhibit the growth of cancer cells, particularly in breast and prostate cancer. In infectious diseases, N-(2-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been shown to have antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-14-7-5-4-6-13(14)16-15(19)12-18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKHQSUJTZMBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)



![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)